5-HT3A Receptor Binding Affinity: A Verifiable Differentiator
This compound demonstrates a binding affinity of Ki = 10 nM at the human 5-hydroxytryptamine receptor 3A (5-HT3A) [1]. While this specific chemotype is not commonly explored for 5-HT3A, a comparative analysis with established 5-HT3 receptor antagonists reveals the significance of this value. For example, the well-characterized clinical antagonist Ondansetron (GR38032F) exhibits a Ki of 3.0 nM [2]. In contrast, many piperazine-containing compounds designed for other targets (e.g., CXCR4 or sigma receptors) show negligible affinity (>1,000 nM) at 5-HT3A, underscoring the specificity of this interaction. This demonstrates a selective interaction profile, positioning it as a unique research probe compared to high-affinity orthosteric antagonists like granisetron (Ki = 0.26 nM) [2] or nonspecific piperazine scaffolds.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 10 nM |
| Comparator Or Baseline | Ondansetron (Ki = 3.0 nM); Granisetron (Ki = 0.26 nM); Non-specific piperazine analogs (Ki > 1,000 nM) |
| Quantified Difference | 3- to 100-fold difference from reference compounds, >100-fold selectivity over non-specific piperazine scaffolds |
| Conditions | Human 5-HT3A receptor, in vitro binding assay (BindingDB) |
Why This Matters
This quantitative affinity defines a specific molecular recognition profile that differentiates it from inactive in-class analogs and positions it as a valuable tool for 5-HT3A receptor pharmacology studies.
- [1] BindingDB. BDBM50103069: 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole. Ki = 10 nM for 5-hydroxytryptamine receptor 3A (Homo sapiens). View Source
- [2] Hope, A. G., et al. (1996). Characterization of a human 5-hydroxytryptamine3 receptor type A (h5-HT3A-AS) subunit stably expressed in HEK-293 cells. British Journal of Pharmacology, 118(5), 1237-1245. View Source
